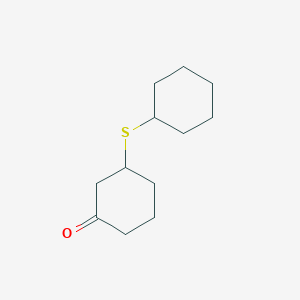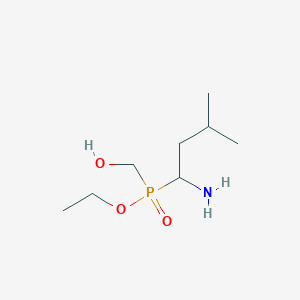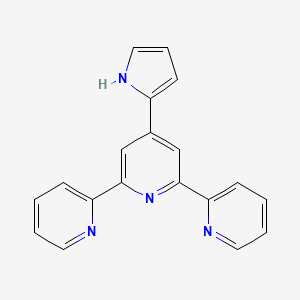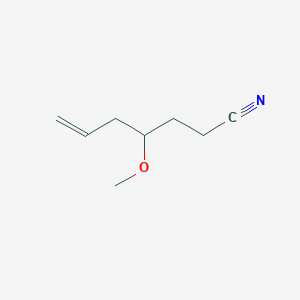![molecular formula C17H23NO2 B12521612 Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate CAS No. 828291-35-6](/img/structure/B12521612.png)
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an imine group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by esterification. The reaction conditions often require an acid catalyst to facilitate the formation of the imine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate involves its interaction with molecular targets through its imine and ester functional groups. These interactions can influence various biochemical pathways, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Used in the production of polymers and as a monomer in various chemical processes.
Methyl 4-(triphenylarsoranylidene)but-2-enoate: Known for its reactions with pyran carboxylates to form functionalized cyclopropanecarboxylates.
Propriétés
Numéro CAS |
828291-35-6 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
methyl 7-[(1R)-1-phenylethyl]iminooct-2-enoate |
InChI |
InChI=1S/C17H23NO2/c1-14(10-6-4-9-13-17(19)20-3)18-15(2)16-11-7-5-8-12-16/h5,7-9,11-13,15H,4,6,10H2,1-3H3/t15-/m1/s1 |
Clé InChI |
HPAVYIZEZYTQEG-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC |
SMILES canonique |
CC(C1=CC=CC=C1)N=C(C)CCCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


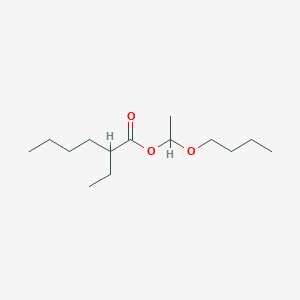
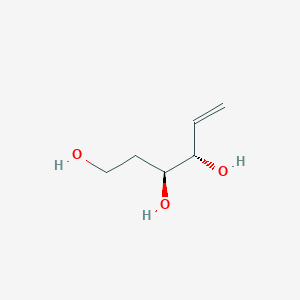
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B12521543.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
